ML3403

Übersicht

Beschreibung

ML 3403 ist ein potenter Inhibitor der p38-Mitogen-aktivierten Proteinkinase (MAPK), einem Schlüsselenzym, das an Entzündungsreaktionen beteiligt ist. Diese Verbindung hat ein erhebliches Potenzial gezeigt, die Freisetzung proinflammatorischer Zytokine wie Interleukin-1 Beta und Tumornekrosefaktor-Alpha in Assays mit peripheren Blutmononuklearen Zellen zu hemmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ML 3403 beinhaltet die Bildung einer Pyridinyl-Imidazol-Struktur. Die wichtigsten Schritte umfassen die Reaktion von 4-Fluorphenyl-2-Methylthio-1H-Imidazol mit 2-Chlorpyridin in Gegenwart einer Base, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Temperaturen im Bereich von Raumtemperatur bis 80 °C.

Industrielle Produktionsmethoden

Die industrielle Produktion von ML 3403 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von Durchflussreaktoren und automatisierten Systemen trägt zur Skalierung der Produktion bei, wobei gleichzeitig Konsistenz und Qualität gewährleistet werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

ML 3403 durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Fluorphenyl- und Pyridinyl-Einheiten. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind halogenierte Verbindungen und Basen wie Natriumhydrid oder Kaliumcarbonat. Die Reaktionen werden typischerweise in polaren aprotischen Lösungsmitteln wie DMSO oder Acetonitril durchgeführt.

Oxidationsreaktionen: Als Oxidationsmittel können Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktionsreaktionen: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Hauptprodukte

Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Imidazolderivate liefern, während Oxidations- und Reduktionsreaktionen die funktionellen Gruppen am Pyridinylring modifizieren können .

Wissenschaftliche Forschungsanwendungen

ML 3403 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung der p38 MAPK und ihre Auswirkungen auf verschiedene biochemische Wege zu untersuchen.

Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle der p38 MAPK in zellulären Prozessen wie Apoptose, Differenzierung und Proliferation zu untersuchen.

Medizin: Als potenzieller therapeutischer Wirkstoff für entzündliche Erkrankungen, einschließlich rheumatoider Arthritis und entzündlicher Darmerkrankungen, erforscht.

Industrie: Wird bei der Entwicklung von entzündungshemmenden Medikamenten und als Referenzverbindung in pharmakokinetischen Studien eingesetzt

Wirkmechanismus

ML 3403 entfaltet seine Wirkung durch selektive Hemmung des p38 MAPK-Enzyms. Diese Hemmung verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Zielstrukturen, die an der Produktion proinflammatorischer Zytokine beteiligt sind. Zu den molekularen Zielstrukturen gehören Interleukin-1 Beta und Tumornekrosefaktor-Alpha, die Schlüsselmediatoren der Entzündung sind .

Wissenschaftliche Forschungsanwendungen

ML 3403 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of p38 MAPK and its effects on various biochemical pathways.

Biology: Employed in cell-based assays to investigate the role of p38 MAPK in cellular processes such as apoptosis, differentiation, and proliferation.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacokinetic studies

Wirkmechanismus

Target of Action

ML3403, also known as p38 MAP Kinase Inhibitor III, primarily targets the p38 Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .

Mode of Action

This compound is a cell-permeable, potent inhibitor of p38 MAPK . Kinetic studies indicate that this compound is competitive with respect to ATP . This means that this compound competes with ATP for binding to the ATP-binding site of the p38 MAPK, thereby inhibiting the kinase’s activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the p38 MAPK signaling pathway . By inhibiting p38 MAPK, this compound suppresses the release of cytokines, which are small proteins that are crucial in cell signaling . Specifically, this compound has been shown to suppress the release of cytokines both in vivo (in LPS-stimulated mice) and in vitro (in LPS-stimulated isolated human PBMCs) .

Result of Action

The primary molecular and cellular effect of this compound’s action is the suppression of cytokine release . This can have significant downstream effects, as cytokines play a crucial role in the immune response and inflammation. By suppressing cytokine release, this compound may help to reduce inflammation and modulate the immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that it may be more effective in certain solvents . Additionally, this compound is recommended to be stored at 2-8°C, protected from light , indicating that temperature and light exposure may affect its stability.

Biochemische Analyse

Biochemical Properties

ML3403 is a cell-permeable inhibitor that competitively binds to the ATP-binding site of p38 MAPK, thereby inhibiting its activity . The compound has an IC50 value of 380 nM for p38α MAPK . This compound effectively suppresses the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in both in vitro and in vivo models . It interacts with various biomolecules, including cytokines and enzymes involved in the inflammatory response, thereby modulating their activity and reducing inflammation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly immune cells. It inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and LPS-stimulated mice . By inhibiting p38 MAPK, this compound disrupts cell signaling pathways that are crucial for the production and release of inflammatory mediators . This inhibition leads to reduced gene expression of pro-inflammatory cytokines and alters cellular metabolism, ultimately decreasing the inflammatory response .

Molecular Mechanism

The molecular mechanism of this compound involves its competitive inhibition of the ATP-binding site on p38 MAPK . This binding prevents the phosphorylation and activation of downstream targets involved in the inflammatory response . This compound’s inhibition of p38 MAPK results in decreased activation of transcription factors such as nuclear factor-kappa B (NF-κB), which are essential for the expression of pro-inflammatory genes . Additionally, this compound modulates the activity of other signaling molecules and enzymes, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and sustained activity over time. The compound is stable when stored at 2-8°C and protected from light . Upon solubilization, it remains stable at -20°C for up to three months . Long-term studies have shown that this compound maintains its inhibitory effects on cytokine release in both in vitro and in vivo models, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving rats with complete Freund’s adjuvant (CFA)-induced arthritis, this compound administered at a dose of 10 mg/kg produced significant anti-inflammatory effects . The compound reduced the production of pro-inflammatory cytokines and increased the levels of anti-inflammatory cytokines . Higher doses of this compound did not show marked signs of hepatotoxicity or gastrointestinal toxicity, indicating a favorable safety profile .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes and cofactors that regulate cytokine production and release . By inhibiting p38 MAPK, this compound alters metabolic flux and reduces the levels of pro-inflammatory metabolites . This modulation of metabolic pathways contributes to its overall anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed effectively due to its cell-permeable nature . The compound interacts with transporters and binding proteins that facilitate its localization to target sites . This compound’s distribution within tissues ensures its availability at sites of inflammation, enhancing its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with p38 MAPK and other signaling molecules . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target enzymes and proteins to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML 3403 involves the formation of a pyridinyl imidazole structure. The key steps include the reaction of 4-fluorophenyl-2-methylthio-1H-imidazole with 2-chloropyridine in the presence of a base to form the desired product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of ML 3403 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Analyse Chemischer Reaktionen

Types of Reactions

ML 3403 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyridinyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenated compounds and bases such as sodium hydride or potassium carbonate. The reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridinyl ring .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SB 203580: Ein weiterer p38 MAPK-Inhibitor mit einem ähnlichen Wirkmechanismus, aber einer unterschiedlichen chemischen Struktur.

VX-702: Ein potenter und selektiver p38 MAPK-Inhibitor, der in klinischen Studien für entzündliche Erkrankungen eingesetzt wird.

BIRB 796: Bekannt für seine hohe Potenz und Selektivität gegenüber p38 MAPK

Einzigartigkeit von ML 3403

ML 3403 zeichnet sich durch seine hohe Potenz und Selektivität für p38 MAPK mit einem IC50-Wert von 0,38 Mikromolar aus. Es zeigt auch eine geringe Aktivität gegenüber hepatischen Cytochrom-P450-Enzymen, was es zu einer sichereren Option für therapeutische Anwendungen macht .

Biologische Aktivität

p38 MAP Kinase Inhibitor III, also known as ML3403, is a selective and reversible inhibitor of p38 MAP kinase, a critical component in various cellular processes including inflammation, stress responses, and cell differentiation. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in treating inflammatory diseases and cancer.

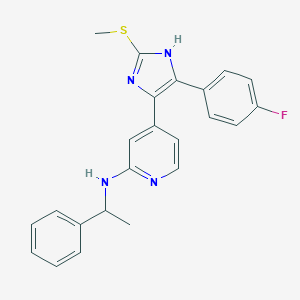

- Chemical Structure : The empirical formula for p38 MAP Kinase Inhibitor III is , with a CAS number of 581098-48-8.

- Mechanism : It acts as an ATP-competitive inhibitor, binding to the active site of p38 MAP kinase, which prevents the phosphorylation of downstream substrates. This inhibition is crucial in modulating the inflammatory response mediated by cytokines.

Biological Activity

The biological activity of p38 MAP Kinase Inhibitor III has been characterized through various in vitro and in vivo studies. Key findings include:

- Inhibition Potency :

Comparative Analysis with Other Inhibitors

When compared with other p38 MAP kinase inhibitors such as SB 203580, p38 MAP Kinase Inhibitor III exhibits reduced inhibitory effects on cytochrome P450-2D6 isoform, making it potentially safer for in vivo applications .

| Inhibitor | IC50 (µM) | Effect on CYP2D6 | In Vivo ED50 (mg/kg) |

|---|---|---|---|

| p38 MAP Kinase Inhibitor III | 0.38 | Reduced | 1.33 |

| SB 203580 | Varies | Significant | Not specified |

Case Studies

- Inflammation Models : In a study examining the effects of LPS-induced cytokine release, p38 MAP Kinase Inhibitor III effectively suppressed TNF-α and IL-1β production in human peripheral blood mononuclear cells (PBMC), demonstrating its potential as an anti-inflammatory agent .

- Cancer Research : The compound has been evaluated for its role in cancer therapy, particularly in models where p38 MAP kinase is implicated in tumor progression and metastasis. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented, suggesting further exploration into its use as an adjunct therapy in oncology .

Eigenschaften

IUPAC Name |

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-(1-phenylethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPWQNBKEIVYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336897 | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549505-65-9 | |

| Record name | ML-3403 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0549505659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(1-phenylethyl)-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ML-3403 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW1528F5YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.